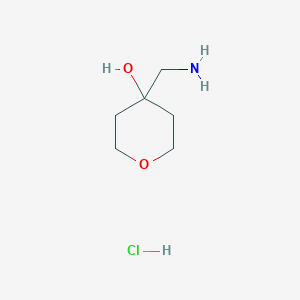

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

CAS No.: 666261-01-4

Cat. No.: VC2563082

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 666261-01-4 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 4-(aminomethyl)oxan-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H |

| Standard InChI Key | ILUSBJDVXKZYEP-UHFFFAOYSA-N |

| SMILES | C1COCCC1(CN)O.Cl |

| Canonical SMILES | C1COCCC1(CN)O.Cl |

Introduction

Chemical Structure and Properties

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride contains a six-membered heterocyclic ring with an oxygen atom (tetrahydropyran), featuring a quaternary carbon at the 4-position bearing both a hydroxyl group and an aminomethyl substituent. The amine group is protonated and paired with a chloride counter-ion in this salt form.

The compound shares structural similarities with 4-[(Methylamino)methyl]oxan-4-ol hydrochloride (CAS: 1797336-47-0), differing primarily in the absence of a methyl group on the amine. It also bears resemblance to 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol (CAS: 879514-92-8), which contains a sulfur atom instead of oxygen in the heterocyclic ring .

Based on structural analysis and properties of related compounds, the following physicochemical characteristics can be estimated:

Biological Activities and Applications

Research Applications

The compound may serve several research purposes:

-

As a synthetic intermediate for medicinal chemistry and pharmaceutical development

-

As a model compound for studying structure-activity relationships

-

As a component in computational studies examining binding affinities to biological targets

Structural Features Contributing to Biological Activity

The compound's biological interactions would likely be mediated through:

-

Hydrogen bonding via the hydroxyl group

-

Ionic interactions through the protonated amine

-

Structural rigidity provided by the tetrahydropyran ring

-

Specific spatial arrangements of functional groups

Research Methodologies

Current research approaches for studying similar compounds utilize various techniques that would be applicable to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride:

Computational Methods

Research on related compounds employs computational approaches such as:

-

3D quantitative structure-activity relationship (QSAR) models to predict biological activity

-

Molecular docking analysis to understand binding affinities and interactions with enzymes

-

Computational simulation of pharmacokinetic properties

Experimental Techniques

Laboratory investigations would likely include:

-

Enzyme inhibition assays to determine biological activity

-

X-ray crystallography to confirm molecular structure

-

NMR spectroscopy for structural characterization

-

Mass spectrometry for identification and purity assessment

Related Compounds and Comparative Analysis

Several structurally related compounds provide insight into the potential properties and applications of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride:

Structure-Activity Relationships

The subtle structural differences between these compounds significantly impact their properties:

-

The presence of oxygen versus sulfur in the heterocyclic ring affects electronic distribution and hydrogen bonding capabilities

-

Direct attachment of the amine to the ring versus via a methylene bridge alters conformational flexibility

-

N-methylation changes the hydrogen bonding profile and basicity of the amine

-

The hydrochloride salt form enhances water solubility compared to free base forms

| Hazard Type | Potential Classification |

|---|---|

| Skin Irritation | H315: May cause skin irritation |

| Eye Irritation | H319: May cause serious eye irritation |

| Respiratory | H335: May cause respiratory irritation |

Recommended Precautions

When handling this compound, the following precautionary measures are advised:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

-

Use appropriate personal protective equipment including gloves, safety glasses, and lab coat

-

Handle in a well-ventilated area or chemical fume hood

Future Research Directions

Potential avenues for future investigation of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride include:

Synthetic Optimization

-

Development of more efficient and scalable synthetic routes

-

Exploration of green chemistry approaches to its preparation

-

Investigation of stereoselective synthesis methods if stereoisomers are possible

Biological Evaluation

-

Comprehensive screening against enzyme panels to identify potential biological targets

-

Evaluation of structure-activity relationships through systematic modification

-

Assessment of pharmacokinetic properties and drug-like characteristics

Applications Development

-

Exploration as a building block for more complex pharmaceutical compounds

-

Investigation as a potential catalyst or ligand in chemical reactions

-

Evaluation as a specialized reagent in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume